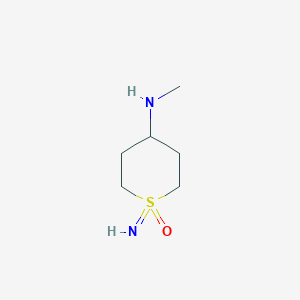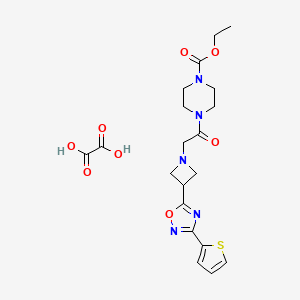
Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step reactions, starting from simpler building blocks. For example, compounds with similar structures have been synthesized through condensation reactions, cyclizations, and functional group transformations, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine impurity profiles and optimize the synthesis process (Thomasberger, Engel, & Feige, 1999).
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for elucidating the molecular structure of synthesized compounds. For instance, single crystal XRD data can confirm the compound's crystalline structure, providing insight into its stereochemistry and molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The compound's reactivity can be studied through its interactions with various reagents. For example, reactions with secondary amines or specific reagents can lead to the formation of N-substituted piperazine derivatives or other related compounds, showcasing its versatility in chemical transformations (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
科学的研究の応用
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar to the requested compound, have been synthesized using microwave-assisted methods. These compounds, containing various heterocyclic nuclei, exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry (Başoğlu et al., 2013).
Synthesis and Antimicrobial Evaluation : Novel carbazole derivatives, structurally related to the specified compound, demonstrate significant antimicrobial and antifungal activities. This underscores the potential of such compounds in the development of new therapeutic agents (Sharma et al., 2014).
Chemical Transformations for New Derivatives : Studies on the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have led to the creation of novel piperazine derivatives. This research opens avenues for the synthesis of new pharmaceutical compounds (Vasileva et al., 2018).
Synthesis and Antibacterial Study : The synthesis of N-substituted derivatives of related compounds and their subsequent antibacterial evaluation highlight their potential use in combating bacterial infections (Khalid et al., 2016).
Pharmaceutical Applications Reflected in Patents : Patents related to azetidine, pyrrolidine, and piperidine derivatives, which are structurally similar to the queried compound, demonstrate their importance in pharmaceutical research, particularly in migraine treatment (Habernickel, 2001).
Antimicrobial Activity of Novel Carbazole Conjugates : Research on novel carbazole conjugates structurally related to the specified compound shows promise in antimicrobial applications, further emphasizing the relevance of such compounds in drug development (Verma et al., 2022).
特性
IUPAC Name |
ethyl 4-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-7-5-22(6-8-23)15(24)12-21-10-13(11-21)17-19-16(20-27-17)14-4-3-9-28-14;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBZYUYPKSEESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

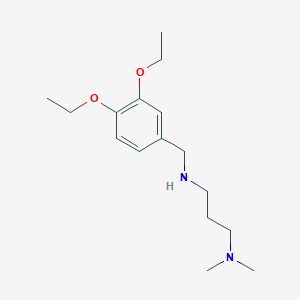
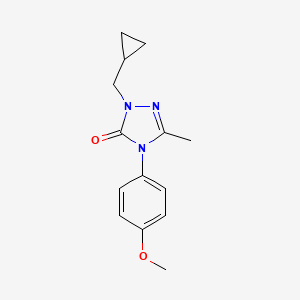
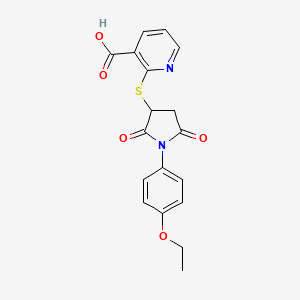
![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)
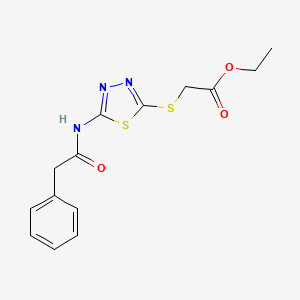
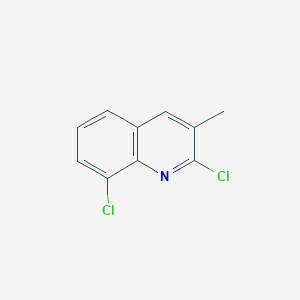
![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
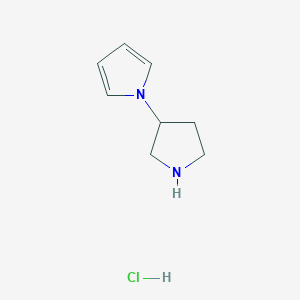
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
